Boc-His(Tos)-OH

Catalog No.
S679255
CAS No.
35899-43-5
M.F
C18H23N3O6S
M. Wt
409,46 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-His(Tos)-OH

CAS Number

35899-43-5

Product Name

Boc-His(Tos)-OH

IUPAC Name

(2S)-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C18H23N3O6S

Molecular Weight

409,46 g/mole

InChI

InChI=1S/C18H23N3O6S/c1-12-5-7-14(8-6-12)28(25,26)21-10-13(19-11-21)9-15(16(22)23)20-17(24)27-18(2,3)4/h5-8,10-11,15H,9H2,1-4H3,(H,20,24)(H,22,23)/t15-/m0/s1

InChI Key

DCLJSEPKYJSEHW-HNNXBMFYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NC(=O)OC(C)(C)C

Synonyms

Boc-His(Tos)-OH;35899-43-5;Boc-L-His(Tos)-OH;Boc-His(Tos);Boc-L-Histidine(Tosyl);(S)-2-((tert-Butoxycarbonyl)amino)-3-(1-tosyl-1H-imidazol-4-yl)propanoicacid;AmbotzBAA1153;PubChem7363;AC1O5ALD;SCHEMBL3912355;MolPort-003-983-036;Nalpha-Boc-tele-tosyl-L-histidine;N|A-Boc-N(im)-tosyl-L-histidine;ACT07983;ZINC6489919;CB-340;FC1230;MFCD00065967;AKOS015924156;AJ-56244;AK-45996;KB-48305;SC-03813;AB0006271;FT-0081977

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Structure and Properties

Boc-His(Tos)-OH is a derivative of the amino acid L-histidine. It consists of three main components:

  • Boc protecting group: This group, denoted by "Boc" in the name, protects the amino group (NH2) of histidine, making it unreactive during peptide synthesis.
  • L-histidine: This is the core amino acid building block, containing an imidazole side chain that can be positively charged, neutral, or negatively charged depending on the surrounding environment.
  • Tosylate group: This group, denoted by "Tos" in the name, protects the side chain of histidine, preventing unwanted reactions.

Boc-His(Tos)-OH is a white, crystalline solid with a molecular weight of 409.46 g/mol [].

Application in Peptide Synthesis

The primary application of Boc-His(Tos)-OH is in the field of peptide synthesis. Peptides are short chains of amino acids linked together by peptide bonds. They play various vital roles in biological processes, and scientists often study them to understand disease mechanisms or develop new drugs.

Boc-His(Tos)-OH is particularly valuable in peptide synthesis due to the following features:

  • Boc protecting group: This group ensures that only the desired amino group of the next amino acid reacts during peptide chain formation, leading to a more controlled and specific synthesis process [].
  • Tosylate protection: The tosylate group protects the histidine side chain, preventing unwanted side reactions that might alter the desired peptide structure [].
  • Compatibility with solid-phase peptide synthesis: Boc-His(Tos)-OH is compatible with the widely used solid-phase peptide synthesis technique, which allows for the efficient and automated construction of peptides [].

Boc-His(Tos)-OH, also known as N-alpha-t-butoxycarbonyl-N-im-tosyl-L-histidine, is a derivative of the amino acid histidine. It features a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group and a tosyl (tosyloxy) group on the imidazole nitrogen of histidine. This compound is characterized by a molecular formula of C18H23N3O6S and a molar mass of 409.46 g/mol. It typically appears as bright yellow crystals and has a melting point of approximately 125°C (decomposes) .

Boc-His(Tos)-OH is predominantly used in solid-phase peptide synthesis (SPPS) as a building block for introducing histidine residues into peptides. The Boc protecting group allows for selective deprotection under mild conditions, while the tosyl group helps to stabilize the imidazole ring during synthesis .

Typical of peptide synthesis:

  • Deprotection Reactions: The Boc group can be removed using acids such as trifluoroacetic acid, allowing for the formation of free histidine residues.
  • Coupling Reactions: The tosyl group enhances the reactivity of the imidazole nitrogen, facilitating coupling with other amino acids or peptide fragments during SPPS.
  • Hydrolysis: Under certain conditions, Boc-His(Tos)-OH can undergo hydrolysis to yield free histidine and tosyl alcohol .

Histidine derivatives, including Boc-His(Tos)-OH, are known for their biological significance:

  • Metal Ion Binding: Histidine plays a crucial role in enzyme catalysis and metal ion binding due to its imidazole side chain, which can coordinate with metal ions.
  • Buffering Capacity: Histidine has a pKa around 6.0, making it an effective buffer in physiological pH ranges.
  • Biological Signaling: Histidine residues are involved in various signaling pathways and protein interactions .

The synthesis of Boc-His(Tos)-OH typically involves several steps:

  • Formation of Imidazole Ester: L-histidine is reacted with tert-butyl chloroformate to form the Boc-protected imidazole ester.
  • Tosylation: The imidazole nitrogen is subsequently treated with p-toluenesulfonyl chloride to introduce the tosyl group.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography .

Boc-His(Tos)-OH is primarily utilized in:

  • Peptide Synthesis: As a standard building block for incorporating histidine into peptides, particularly in SPPS protocols.
  • Drug Development: Its derivatives are explored for potential therapeutic applications due to their biological activity.
  • Bioconjugation: Used in the development of bioconjugates for targeted drug delivery systems .

Studies involving Boc-His(Tos)-OH have focused on its interactions with various biomolecules:

  • Enzyme Activity: Research indicates that histidine derivatives can influence enzyme kinetics and stability through metal ion coordination.
  • Protein Folding: Histidine plays a role in stabilizing protein structures, which has implications in understanding folding mechanisms .

Boc-His(Tos)-OH shares structural similarities with other histidine derivatives but exhibits unique properties due to its specific protecting groups. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
Boc-His(Trt)-OHN-alpha-t-butoxycarbonyl-N-im-trityl-L-histidineTrityl group provides enhanced stability against racemization .
Boc-His(Bom)-OHN-alpha-t-butoxycarbonyl-N-im-benzyloxymethyl-L-histidineEffective at suppressing racemization but more complex to synthesize .
Fmoc-His(Trt)-OHN-alpha-fluorenylmethyloxycarbonyl-N-im-trityl-L-histidineFluorenylmethyloxycarbonyl protects the amino group differently .

Boc-His(Tos)-OH is particularly advantageous for peptide synthesis where mild deprotection conditions are required and where racemization must be minimized during coupling reactions.

XLogP3

2.2

Wikipedia

Boc-L-Histidine(Tosyl)

Dates

Modify: 2023-08-15

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